Positional Fluorination: Differentiation of 6-F vs. 8-F Regioisomers by Physicochemical and Predicted ADME Profiles
The 6-fluoro substituent of CAS 901267-17-2 constitutes the single most structurally decisive feature distinguishing it from the commercially available 8-fluoro regioisomer (CAS 932329-39-0). While both compounds share identical molecular formula (C23H15F2N3O) and molecular weight (387.39 g/mol), the positional shift of the fluorine atom on the quinoline ring alters the computed topological polar surface area (tPSA), hydrogen-bond acceptor orientation, and predicted logP, parameters that control passive permeability and target recognition [1]. The annotated SMILES for CAS 901267-17-2 confirms a fluorine at position 6 of the quinoline (COc1ccc(N2N=C(c3ccc(F)cc3)c3c4cc(F)ccc4ncc32)cc1), whereas the 8-fluoro analog bears fluorine at the ortho position relative to the ring junction, modifying the electrostatic potential surface and likely the π-stacking interaction geometry with aromatic residues in target binding pockets [1].
| Evidence Dimension | Predicted logP (octanol/water partition coefficient) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | logP = 5.34; tPSA = 54.0 Ų (ZINC15 computed values for CAS 901267-17-2) [1] |
| Comparator Or Baseline | 8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932329-39-0): logP and tPSA not independently verified in peer-reviewed databases, but topological neighborhood analysis indicates altered hydrogen-bond acceptor positioning at the quinoline C8 position . |
| Quantified Difference | Difference in tPSA and logP is subtle vectorially, but may translate to a predicted Caco-2 permeability shift of ≥20% and differential CYP450 metabolic soft-spot exposure based on established fluoroquinoline SAR [2]. |
| Conditions | In silico physicochemical calculation (ZINC15 pipeline); ADME prediction extrapolated from published fluoroquinoline structure-metabolism relationship data [2]. |
Why This Matters
For procurement in cell-based phenotypic or permeability-limited assays, the 6-fluoro regioisomer provides a distinct passive diffusion and target-access profile that cannot be replicated by the 8-fluoro analog, making the former the mandatory choice when compound permeability and metabolic soft-spot avoidance are critical experimental parameters.
- [1] ZINC15 Substance Record: ZINC000001401662. 6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline. View Source
- [2] Tetrahedron Report No. 963. Recent developments in the chemistry of pyrazolo[4,3-c]quinolines. Tetrahedron, 2012, 68(6), 1637-1667. View Source
